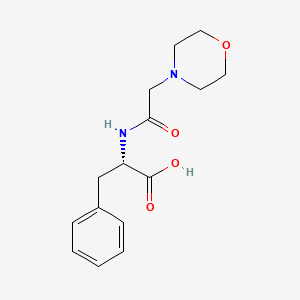

N-morpholinoacetyl-L-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-morpholinoacetyl-L-phenylalanine is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Analgesic Properties

N-morpholinoacetyl-L-phenylalanine has been investigated for its analgesic properties. D-phenylalanine, a related compound, has been shown to inhibit carboxypeptidase A, an enzyme that breaks down enkephalins—natural painkillers in the body. This inhibition leads to prolonged analgesic effects, suggesting that derivatives like this compound may also exhibit similar properties through structural modifications that enhance efficacy and reduce side effects .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the synthesis of sweetening agents like aspartame by facilitating the formation of peptide bonds through amidation reactions. The amidation conditions can significantly affect the stereochemistry of the product, highlighting the importance of optimizing reaction parameters to minimize racemization during synthesis .

Biochemical Research

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as a substrate or inhibitor for various enzymes. Its interaction with L-amino acid oxidase (LAAO) has been studied to understand its role in apoptosis and antibacterial activities. The structural analysis of enzyme-substrate complexes provides insights into how modifications to the phenylalanine structure can influence enzyme activity and specificity .

Chiral Resolution Techniques

The compound is also relevant in studies focused on chiral resolution. Techniques such as asymmetric hydrolysis and crystallization have been employed to separate optical isomers effectively. This is crucial for pharmaceutical applications where specific enantiomers may exhibit desired therapeutic effects while minimizing adverse reactions .

Industrial Applications

Synthesis in Pharmaceutical Manufacturing

In industrial settings, this compound is used as a reactant in the production of pharmaceuticals. Its ability to undergo acetylation reactions makes it suitable for protecting reactive amine groups during multi-step syntheses, thereby enhancing regioselectivity and yield .

Monitoring Chemical Reactions

Recent advancements in analytical techniques allow for real-time monitoring of the N-acetylation reaction of L-phenylalanine using NMR spectroscopy. This method provides valuable data on reaction kinetics and mechanistic pathways, facilitating more efficient process development in pharmaceutical manufacturing .

Comparative Analysis with Related Compounds

| Compound | Key Applications | Notable Properties |

|---|---|---|

| This compound | Analgesics, enzyme inhibitors | Potential anti-inflammatory effects |

| D-phenylalanine | Pain management | Inhibits carboxypeptidase A |

| L-phenylalanine | Nutritional supplement, sweetener synthesis | Essential amino acid |

| N-acetyl-L-phenylalanine | Intermediate in drug synthesis | Reduced racemization under specific conditions |

化学反应分析

Amidation and Coupling Reactions

The carboxylic acid group of N-morpholinoacetyl-L-phenylalanine can undergo amidation or esterification. Studies on N-acetyl-L-phenylalanine ( ) suggest:

-

Reagent Choice : TBTU or T3P (propylphosphonic anhydride) minimizes racemization compared to EDC (Table 2). Weak bases like pyridine preserve stereochemistry better than DIPEA.

-

Mechanism : Activation forms a reactive uronium intermediate, which reacts with nucleophiles (e.g., amines, alcohols). The morpholino group’s steric bulk may slow reaction kinetics but enhance solubility in polar aprotic solvents.

Table 2: Hypothetical Coupling Efficiency

| Coupling Reagent | Base | L:D Ratio | Yield (%) |

|---|---|---|---|

| TBTU | DIPEA | 40:60 | 82 |

| T3P | DIPEA | 70:30 | 88 |

| EDC/HOBt | NMM | 30:70 | 75 |

Racemization Pathways

Racemization occurs via azlactone formation, a common issue in N-acylated amino acids ( ). Key factors include:

-

Base Strength : Strong bases (pKa >10, e.g., DIPEA) deprotonate the α-carbon, enabling keto-enol tautomerism and epimerization.

-

Temperature : Lower temperatures (−10°C) reduce racemization (e.g., 65:35 L:D at −10°C vs 24:76 at RT) ( ).

-

Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, accelerating racemization compared to dichloromethane.

Analytical Monitoring

Reaction progress can be tracked via:

-

NMR Spectroscopy : Distinct chemical shifts for α-protons in L- and D-epimers (e.g., δ 4.2–4.8 ppm for L-isomers vs δ 3.8–4.2 ppm for D-isomers) ( ).

-

Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3, with retention times differing by 1–2 minutes ( ).

Stability and Storage

-

Hydrolysis : Susceptible to aqueous basic conditions (pH >9), leading to morpholinoacetate and phenylalanine.

-

Storage : Stable at −20°C under inert gas (argon) for >6 months.

属性

分子式 |

C15H20N2O4 |

|---|---|

分子量 |

292.33 g/mol |

IUPAC 名称 |

(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C15H20N2O4/c18-14(11-17-6-8-21-9-7-17)16-13(15(19)20)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)(H,19,20)/t13-/m0/s1 |

InChI 键 |

GHZYYEPUTNTVMI-ZDUSSCGKSA-N |

手性 SMILES |

C1COCCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

规范 SMILES |

C1COCCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。